6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(Morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholine substituent at position 6 and phenyl groups at positions N1 and N3. The morpholine moiety in this compound may enhance solubility and modulate target binding, as seen in structurally related kinase inhibitors .
Properties
Molecular Formula |
C21H20N6O |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-morpholin-4-yl-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20N6O/c1-3-7-16(8-4-1)23-19-18-15-22-27(17-9-5-2-6-10-17)20(18)25-21(24-19)26-11-13-28-14-12-26/h1-10,15H,11-14H2,(H,23,24,25) |
InChI Key |
AYIRAJPLQDCRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis and Cyclization
Partial hydrolysis of 2 with alcoholic NaOH yields 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3 ), which undergoes fusion with urea to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ), a critical intermediate for subsequent functionalization.
Key Reaction Conditions :
Sequential Nucleophilic Substitution at Positions 4 and 6
Substitution at Position 4: Introduction of N-Phenyl Group
Stirring 5 with aniline at room temperature selectively substitutes the chlorine at position 4, yielding 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ). This regioselectivity arises from the greater reactivity of the 4-position due to electronic and steric factors.
Optimization Insights :
Substitution at Position 6: Morpholine Incorporation
The 6-chloro group in 6 undergoes nucleophilic displacement with morpholine under heated conditions. This step requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base (e.g., potassium carbonate, K₂CO₃) to deprotonate morpholine and facilitate substitution.
Standard Protocol :
-
Reactants: 6 (1 equiv), morpholine (2–3 equiv), K₂CO₃ (2 equiv).
-
Conditions: DMF, 80°C, 12–16 hours.
-
Workup: Neutralization with 1 N HCl, extraction with DCM, and column chromatography.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
-
ESI-MS : m/z 427.2 [M+H]⁺ (calculated for C₂₂H₂₁N₆O: 427.2).
Comparative Analysis of Synthetic Routes
*Hypothetical yield based on analogous substitutions.
Alternative Pathways and Limitations
Direct Morpholine Substitution on Dichloro Intermediate
An alternative approach involves substituting the 6-chloro group in 5 with morpholine prior to introducing the aniline moiety. However, this method risks concurrent substitution at both positions 4 and 6, leading to di-substituted byproducts.
Chemical Reactions Analysis
6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the suppression of tumor cell proliferation. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Key Observations:
- Position 6 Modifications : The morpholine group (as in OSI-027) enhances selectivity for mTOR over PI3K isoforms, likely due to improved hydrogen bonding in the kinase hinge region . Methylthio or methylsulfanyl groups (e.g., ) may increase lipophilicity but reduce solubility.
- N1 and N4 Substitutions : Phenyl groups at N1/N4 (as in the target compound and 3a ) contribute to π-π stacking interactions with kinase domains, enhancing binding affinity. Chloro or alkyl substituents (e.g., ) may alter metabolic stability.
Toxicity and Pharmacokinetics
Q & A
Q. What are the standard synthetic routes for 6-(morpholin-4-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or alkylation. For example, morpholine-containing pyrazolo[3,4-d]pyrimidines are synthesized by reacting intermediates with alkyl/aryl halides or coupling reagents in solvents like dry acetonitrile or dichloromethane. Reaction temperature (e.g., reflux conditions), stoichiometry of reagents, and purification via recrystallization (e.g., using acetonitrile) are critical for yield and purity .
Q. How is the compound characterized structurally, and what spectral data are essential for validation?
Characterization relies on 1H/13C NMR , IR , and mass spectrometry (MS) . Key spectral markers include:
- NMR : Resonances for morpholine protons (δ 3.6–3.8 ppm), aromatic protons from phenyl groups (δ 6.8–7.5 ppm), and pyrazolo[3,4-d]pyrimidine core protons (δ 8.2–9.0 ppm).
- IR : Stretching frequencies for amine groups (~3300–3460 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹).
- MS : Molecular ion peaks matching the molecular formula (C23H21N6O, exact mass: 397.18 g/mol) .
Q. What are the core structural features influencing its biological activity?
The pyrazolo[3,4-d]pyrimidine core acts as a purine mimetic, enabling interactions with kinase ATP-binding pockets. The morpholine moiety enhances solubility and pharmacokinetics, while N1- and N4-phenyl groups contribute to hydrophobic interactions with target proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in morpholine functionalization?
Yield improvements require precise control of reaction parameters:
Q. How should researchers resolve contradictions in spectral data interpretation for structurally similar analogs?
Discrepancies in NMR/IR data (e.g., overlapping proton signals) can be addressed via:
Q. What in vitro assays are suitable for evaluating its kinase inhibition potential, and how do structural modifications impact selectivity?
Use kinase inhibition assays (e.g., RET, CDK, or Toxoplasma gondii CDPK1) with ATP-competitive binding protocols. Structural modifications to the morpholine or phenyl groups alter selectivity:
- Bulky substituents (e.g., tert-butyl) improve selectivity for kinases with larger hydrophobic pockets.
- Methoxy groups enhance solubility but may reduce binding affinity .
Q. What computational strategies are recommended for predicting binding modes to therapeutic targets?
- Molecular docking : Use crystal structures of target kinases (e.g., RET kinase, PDB: 2IVU) to model interactions with the pyrazolopyrimidine core.
- MD simulations : Assess stability of the morpholine-phenyl interactions in the binding pocket over 50–100 ns trajectories.
- Free-energy calculations (MM-GBSA) to rank binding affinities of analogs .
Q. How can impurity profiles be analyzed during scale-up synthesis?
Employ reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm. Method parameters:
- Mobile phase: Gradient of acetonitrile/water (0.1% TFA).
- Flow rate: 1.0 mL/min.
- Retention time: 8–12 minutes (adjust based on substituents).
- Validate impurities via LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
